molecular formula C13H14N2O B13349728 (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine

(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine

Katalognummer: B13349728
Molekulargewicht: 214.26 g/mol
InChI-Schlüssel: GGVXMTCZVXTJQC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine is an organic compound with the molecular formula C13H14N2O. It is a derivative of pyridine and is characterized by the presence of a methoxyphenyl group attached to the pyridine ring. This compound is primarily used in research settings and has various applications in chemistry and biology .

Vorbereitungsmethoden

The synthesis of (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and cost-effectiveness.

Analyse Chemischer Reaktionen

(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biological pathways and interactions.

    Medicine: Research involving this compound includes its potential use in drug development and therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (6-(3-Methoxyphenyl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

(6-(3-Methoxyphenyl)pyridin-3-yl)methanamine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H14N2O

Molekulargewicht

214.26 g/mol

IUPAC-Name

[6-(3-methoxyphenyl)pyridin-3-yl]methanamine

InChI

InChI=1S/C13H14N2O/c1-16-12-4-2-3-11(7-12)13-6-5-10(8-14)9-15-13/h2-7,9H,8,14H2,1H3

InChI-Schlüssel

GGVXMTCZVXTJQC-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=CC(=C1)C2=NC=C(C=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.